molecular formula C6H6BrNO2 B7647178 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B7647178
M. Wt: 204.02 g/mol
InChI Key: IALZHEPWQWPQTM-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a methyl group at the 1st position of the dihydropyridin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Formation of 5-bromo-3-oxo-1-methyl-1,2-dihydropyridin-2-one.

    Reduction: Formation of 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methylpyridine: Similar structure but lacks the dihydropyridin-2-one ring.

    5-Bromo-3-methoxypyridine: Similar structure but has a methoxy group instead of a hydroxyl group.

    3-Hydroxy-1-methyl-1,2-dihydropyridin-2-one: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of both the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-3-hydroxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALZHEPWQWPQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methoxy-1-methylpyridin-2-one (5.60 g, 25.7 mmol) stirred at 0° C. in DCM (100 mL) was added BBr3 (12.87 g, 51.4 mmol). The icebath was removed and the mixture was stirred at rt for 5 h. After the mixture was cooled to 0° C., it was quenched with MeOH (5 mL), concentrated to near dryness and purified by column chromatography on silica gel to give title compound (3 g, 57%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.49 (s, 1H), 6.80 (s, 1H), 3.44 (s, 3H). LCMS (M+H)+=205.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.87 g
Type
reactant
Reaction Step Two
Yield
57%

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